1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with a 4-chlorophenyl group and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-{3-nitrophenyl}-1H-pyrrole-2,5-dione: Unique due to its specific substitution pattern on the pyrrole ring.
1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrrole-2,5-dione: Similar structure but with a bromine atom instead of chlorine.
1-(4-chlorophenyl)-3-(3-aminophenyl)-1H-pyrrole-2,5-dione: Similar structure but with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both a chlorophenyl and a nitrophenyl group on the pyrrole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H9ClN2O4 |
---|---|
Molecular Weight |
328.7g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3-nitrophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H9ClN2O4/c17-11-4-6-12(7-5-11)18-15(20)9-14(16(18)21)10-2-1-3-13(8-10)19(22)23/h1-9H |
InChI Key |
JBMZVRLCOJNMPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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